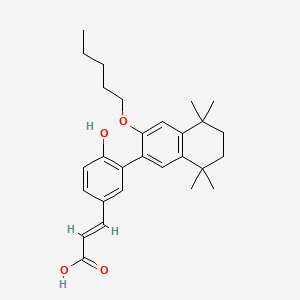

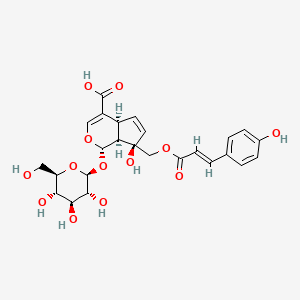

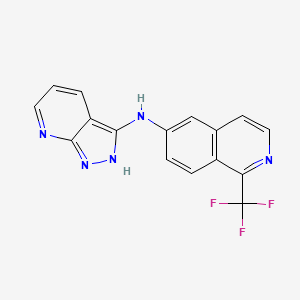

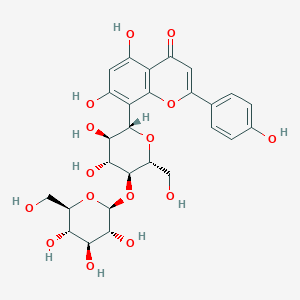

Vitexin -4''-O-glucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vitexin-4’'-O-glucoside 是一种存在于多种植物中的黄酮类糖苷,包括山楂 (Crataegus pinnatifida)、木豆 (Cajanus cajan) 和含羞草 (Mimosa pudica)。它以其多种生物活性而闻名,例如抗氧化、抗炎和神经保护作用 。由于其潜在的治疗应用,该化合物在药理学和天然产物化学领域引起了广泛关注。

科学研究应用

Vitexin-4’'-O-glucoside 具有广泛的科学研究应用,包括:

化学: 它被用作研究糖基化反应和糖苷合成的模型化合物。

生物学: 它因其抗氧化和抗炎特性而被研究,这些特性与细胞和分子生物学研究有关。

生化分析

Biochemical Properties

Vitexin -4’'-O-glucoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the activation of PI3K, Akt, and mTOR enzymes, which are involved in cell survival and proliferation . The nature of these interactions is typically inhibitory, leading to a decrease in the activity of these enzymes .

Cellular Effects

Vitexin -4’'-O-glucoside has been shown to exert various effects on different types of cells and cellular processes. For example, it has been reported to reduce the viability of A549 cells, a type of lung cancer cell, in a dose-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of Vitexin -4’'-O-glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported to inhibit the activation of PI3K, Akt, and mTOR enzymes, thereby influencing the PI3K/Akt/mTOR signaling pathway . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vitexin -4’‘-O-glucoside can change over time. For instance, it has been reported that Vitexin -4’‘-O-glucoside exhibits selective protection against chemically-induced seizures in a dose-dependent manner . Furthermore, Vitexin -4’'-O-glucoside has been shown to be stable in acidic and neutral pH media, suggesting that it can potentially withstand the harsh gastrointestinal environment .

Dosage Effects in Animal Models

The effects of Vitexin -4’‘-O-glucoside can vary with different dosages in animal models. For instance, it has been reported that Vitexin -4’‘-O-glucoside exhibits selective protection against chemically-induced seizures in a dose-dependent manner in murine animal models . High doses of Vitexin -4’'-O-glucoside have not been reported to cause toxic or adverse effects .

Metabolic Pathways

Vitexin -4’'-O-glucoside is involved in various metabolic pathways. For instance, it has been reported to influence the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation . It interacts with these enzymes, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Vitexin -4’‘-O-glucoside is transported and distributed within cells and tissues. For instance, it has been reported that encapsulation of Vitexin -4’'-O-glucoside in chitosan nanoparticles can improve its dispersion stability in water, suggesting a potential mechanism for its transport and distribution within cells .

准备方法

合成路线和反应条件: Vitexin-4’‘-O-glucoside 可以通过酶促糖基化合成。这种方法涉及使用糖基转移酶或糖苷酶催化糖苷键的形成。 例如,来自苏云金芽孢杆菌的糖基转移酶已被证明可以催化vitexin转化为vitexin-4’'-O-glucoside,产率为 17.5% .

工业生产方法: Vitexin-4’'-O-glucoside 的工业生产通常涉及从植物来源中提取该化合物。提取过程包括溶剂提取、纯化和结晶等步骤。 酶促糖基化也因其高选择性和温和的反应条件而被用于工业环境中 .

化学反应分析

反应类型: Vitexin-4’'-O-glucoside 经历了多种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,导致形成氧化产物。

还原: 这种反应涉及添加氢或去除氧,导致形成还原产物。

取代: 这种反应涉及用另一个官能团取代一个官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 常见的试剂包括卤素和亲核试剂。

主要产物: 从这些反应形成的主要产物取决于所用特定条件和试剂。 例如,Vitexin-4’'-O-glucoside 的氧化可以导致形成醌,而还原可以产生氢醌 .

作用机制

Vitexin-4’'-O-glucoside 通过各种分子靶点和途径发挥其作用:

抗氧化活性: 它清除自由基并通过抑制活性氧的产生来减少氧化应激。

抗炎活性: 它抑制促炎细胞因子的产生并抑制核因子κB (NF-κB) 的激活,NF-κB 是炎症的关键调节因子.

神经保护活性: 它抑制谷氨酸的释放,谷氨酸是一种可以导致兴奋性毒性和神经元损伤的神经递质.

相似化合物的比较

Vitexin-4’'-O-glucoside 与其他黄酮类糖苷相似,例如:

Vitexin: Vitexin-4’'-O-glucoside 的母体化合物,以其抗氧化和抗炎特性而闻名。

异Vitexin: Vitexin 的结构异构体,具有相似的生物活性。

Orientin: 另一种具有抗氧化和抗炎作用的黄酮类糖苷。

独特性: Vitexin-4’'-O-glucoside 的独特性在于其特定的糖基化模式,与母体化合物 vitexin 相比,它增强了其溶解度和生物利用度 .

属性

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUKTASTPEKBX-LXXMDOISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718309 |

Source

|

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178468-00-3 |

Source

|

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。